molecular formula C14H18FNO2S B2610118 Ethyl 7-(2-fluorophenyl)-1,4-thiazepane-4-carboxylate CAS No. 1705246-22-5

Ethyl 7-(2-fluorophenyl)-1,4-thiazepane-4-carboxylate

Cat. No. B2610118
CAS RN: 1705246-22-5
M. Wt: 283.36
InChI Key: HUMIPPYWAVSTER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of the thiazepane class of chemicals, which are seven-membered rings containing a nitrogen and sulfur atom . It also contains a fluorophenyl group, which is a phenyl ring (a six-membered carbon ring) with a fluorine atom attached .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions . For example, a related compound, flunitrazepam, is synthesized through a series of reactions involving bromoaniline and fluorobenzoyl chloride .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography , nuclear magnetic resonance (NMR), and mass spectrometry .


Physical And Chemical Properties Analysis

Physical and chemical properties would be determined using a variety of techniques. For a similar compound, ethyl 2-(2-fluorophenyl)acetate, properties such as molecular weight, purity, and physical form (liquid) have been reported .

Scientific Research Applications

Novel Antianxiety Agents

Compounds with similar structural motifs have been synthesized and tested for their affinity for central benzodiazepine receptors, showing promise as antianxiety agents without typical benzodiazepine side effects. For example, ethyl 8-fluoro-6-(3-nitrophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate has demonstrated high affinity for bovine and human central benzodiazepine receptors, highlighting the potential of fluoro-substituted compounds in developing new therapeutic agents with partial agonist profiles (Anzini et al., 2008).

Efficient Synthesis Methods

Research into efficient synthesis methods for benzodiazepine derivatives, such as the one-pot, three-component synthesis of 1,5-benzodiazepine derivatives, provides insights into the synthetic accessibility of related compounds. This underscores the importance of developing convenient, high-yield, and environmentally benign synthesis procedures for complex organic molecules (Xiao-qing Li & Lan-zhi Wang, 2014).

Molecular Docking and Biological Evaluation

Another area of research involves the synthesis, characterization, and biological evaluation of new derivatives for potential anti-cancer applications. For instance, new quinazolinone-based derivatives have been prepared and demonstrated potent cytotoxic activity against various cancer cell lines, highlighting the potential of fluorophenyl-containing compounds in cancer research (Riadi et al., 2021).

Antimicrobial and Antioxidant Studies

Hybrid molecules containing specific structural elements have been synthesized and evaluated for their antimicrobial and antioxidant activities. For example, compounds containing fluorophenylpiperazin-1-carboxylates have shown good to moderate activity against various microorganisms, illustrating the utility of fluorophenyl derivatives in developing new antimicrobial agents (Başoğlu et al., 2013).

Drug-likeness and Molecular Docking Simulations

Research into thiazole derivatives for drug discovery, including their binding profiles and drug-likeness assessments through molecular docking and ADME-T calculations, demonstrates the ongoing interest in utilizing such compounds in the pharmaceutical industry. Novel thiazole derivatives have been synthesized, showcasing potential inhibitory activity and adhering to Lipinski's rule of five, which suggests promising pharmacokinetic properties and safety profiles (Nagarajappa et al., 2022).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, some fluorophenyl compounds act as inhibitors of certain enzymes .

Safety and Hazards

Safety data sheets (SDS) provide information on the potential hazards of a compound. For example, the SDS for a similar compound, 3’-Fluoroacetophenone, indicates that it is a combustible liquid that can cause skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

ethyl 7-(2-fluorophenyl)-1,4-thiazepane-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO2S/c1-2-18-14(17)16-8-7-13(19-10-9-16)11-5-3-4-6-12(11)15/h3-6,13H,2,7-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUMIPPYWAVSTER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(SCC1)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.